Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate is a chemical compound with the molecular formula C17H20O3S and a molecular weight of 304.4 g/mol It is characterized by the presence of a thiophene ring substituted with a methyl ester group and a 4-(tert-butyl)benzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate typically involves the reaction of 3-hydroxy-2-thiophenecarboxylic acid with 4-(tert-butyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: Similar in structure but lacks the thiophene ring.
tert-Butyl methyl ether: Contains the tert-butyl group but differs significantly in overall structure.
Uniqueness
Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate is unique due to the combination of its thiophene ring and benzyl ether group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-17(2,3)13-7-5-12(6-8-13)11-20-14-9-10-21-15(14)16(18)19-4/h5-10H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKXPHJSDLRQPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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